molecular formula C19H15ClN4O6S2 B2620765 (Z)-N-(4-chlorophenyl)-2-(2,4-dioxo-3-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazolidin-5-ylidene)acetamide CAS No. 867041-23-4

(Z)-N-(4-chlorophenyl)-2-(2,4-dioxo-3-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazolidin-5-ylidene)acetamide

Cat. No. B2620765
CAS RN: 867041-23-4
M. Wt: 494.92
InChI Key: FZMHLJSADLKIBN-DHDCSXOGSA-N
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Description

(Z)-N-(4-chlorophenyl)-2-(2,4-dioxo-3-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazolidin-5-ylidene)acetamide is a useful research compound. Its molecular formula is C19H15ClN4O6S2 and its molecular weight is 494.92. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(4-chlorophenyl)-2-(2,4-dioxo-3-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazolidin-5-ylidene)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(4-chlorophenyl)-2-(2,4-dioxo-3-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazolidin-5-ylidene)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research efforts have been focused on the synthesis of novel derivatives related to thiazolidinone and acetidinone, demonstrating their antimicrobial efficacy against various microorganisms. These compounds, characterized through techniques such as elemental analysis, IR, 1H NMR, and mass spectral data, have shown promise in combating microbial threats due to their structural attributes and biological activity (Mistry, Desai, & Intwala, 2009; Patel, Mistry, & Desai, 2009).

Antibacterial and QSAR Studies

Further investigations into 4-oxo-thiazolidine derivatives have explored their antibacterial properties, with some compounds exhibiting moderate to good activity against both gram-positive and gram-negative bacteria. Quantitative structure-activity relationship (QSAR) studies have provided insights into the influence of structural and physicochemical parameters on these biological activities, suggesting the potential for these compounds in antibacterial applications (Desai, Shah, Bhavsar, & Saxena, 2008).

Antioxidant Properties

A notable area of research has been the synthesis of novel 2-(2,4-dioxothiazolidin-5-ylidene)-acetamides containing 1,3,4-thia/oxadiazole moieties, with investigations into their antioxidant properties. The evaluation of these compounds has revealed significant radical scavenging abilities, pointing to their potential as effective antioxidants in various applications (Lelyukh et al., 2021).

Antimicrobial Evaluation and Docking Studies

Recent studies have also emphasized the synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, showcasing their antimicrobial activity and the utility of docking studies to understand their mechanism of action. These studies underline the compound's relevance in the development of new antimicrobial agents (Spoorthy, Kumar, Rani, & Ravindranath, 2021).

properties

IUPAC Name

2-[(5Z)-5-[2-(4-chloroanilino)-2-oxoethylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O6S2/c20-11-1-3-12(4-2-11)22-16(25)9-15-18(27)24(19(28)31-15)10-17(26)23-13-5-7-14(8-6-13)32(21,29)30/h1-9H,10H2,(H,22,25)(H,23,26)(H2,21,29,30)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMHLJSADLKIBN-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CN2C(=O)C(=CC(=O)NC3=CC=C(C=C3)Cl)SC2=O)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)CN2C(=O)/C(=C/C(=O)NC3=CC=C(C=C3)Cl)/SC2=O)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(4-chlorophenyl)-2-(2,4-dioxo-3-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazolidin-5-ylidene)acetamide

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